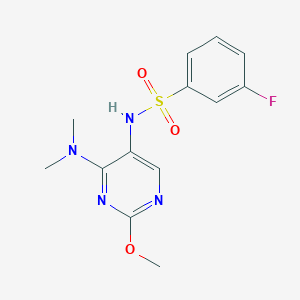

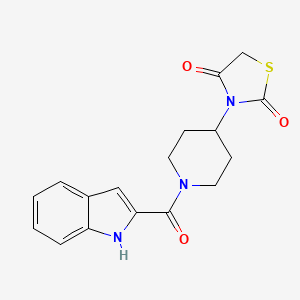

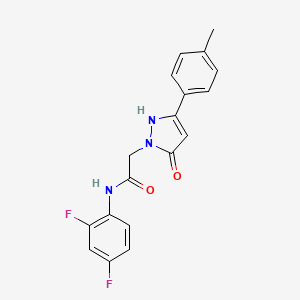

3-(1-(1H-indole-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(1-(1H-indole-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione” is a derivative of indole . Indole and its derivatives play an important role in medicinal chemistry due to their physiological activity which includes anticancer, antitubercular, antimicrobial, antiviral, antimalarial, anti-inflammatory activities, antileishmanial agents, anti-cholinesterase, and enzyme inhibitory .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest among researchers . In one study, new sulfonamide-based indole derivatives were synthesized using 1H-indole -2 carboxylic acid as a starting material . The structure of all synthesized sulfonamide-based indole derivatives was confirmed by 1H NMR and LCMS Spectroscopy .Molecular Structure Analysis

The molecular structure of indole derivatives is confirmed by techniques such as 1H NMR and LCMS Spectroscopy . The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .Chemical Reactions Analysis

Indole derivatives have been synthesized for screening different pharmacological activities . The chemical reactions involved in the synthesis of these derivatives are not explicitly mentioned in the search results.Scientific Research Applications

Anticancer Activity

Research has highlighted the synthesis of N-substituted indole derivatives that incorporate the thiazolidine-2,4-dione scaffold, demonstrating notable anticancer activity. For instance, Kumar and Sharma (2022) synthesized compounds with this core structure and evaluated their anticancer efficacy against the MCF-7 human breast cancer cell line. The study identified specific derivatives exhibiting significant inhibition of topoisomerase-I enzyme, indicating their potential as anticancer agents (Kumar & Sharma, 2022).

Antimicrobial Activity

Another study focused on the antimicrobial properties of thiazolidine-2,4-diones derivatives. Prakash et al. (2011) synthesized a series of compounds through Knoevenagel condensation and assessed their in vitro antibacterial and antifungal activities. The findings revealed that these compounds exhibit good activity against gram-positive bacteria and significant antifungal effects, highlighting their potential as antimicrobial agents (Prakash et al., 2011).

Synthesis and Chemical Properties

The chemical synthesis and modification of thiazolidine-2,4-dione derivatives to explore their biological activities have been a subject of interest. Badr et al. (1981) prepared oxazolidines and thiazolidines from α-amino acid ethyl esters, exploring their potential for further biological applications through structural modifications (Badr et al., 1981).

Anticonvulsant Activity

The compound's derivatives have also been evaluated for their anticonvulsant properties. Fayed et al. (2021) synthesized isatin derivatives containing the thiazole moiety and assessed their anticonvulsant activity in vivo. This study indicated some derivatives' potential in treating convulsions, further supporting the versatile biological applications of thiazolidine-2,4-dione derivatives (Fayed et al., 2021).

Antidiabetic Agents

Additionally, the potential of thiazolidine-2,4-dione derivatives as antidiabetic agents has been investigated. Kadium et al. (2022) designed and synthesized novel derivatives, demonstrating their efficacy in reducing blood glucose levels in a sucrose-loaded model. This study highlights the therapeutic potential of these compounds in managing diabetes (Kadium et al., 2022).

Mechanism of Action

Target of Action

The compound 3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione, also known as 3-(1-(1H-indole-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may have multiple targets.

Mode of Action

Indole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific mode of action would depend on the target and the context in which the compound is acting.

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects would depend on the specific pathway and the context in which the compound is acting.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , this compound could potentially have a variety of effects depending on the target and the context.

Biochemical Analysis

Cellular Effects

It has been observed that indole derivatives can influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c21-15-10-24-17(23)20(15)12-5-7-19(8-6-12)16(22)14-9-11-3-1-2-4-13(11)18-14/h1-4,9,12,18H,5-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHZPZSVZOHTAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'H-spiro[cycloheptane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B2871508.png)

![N-[(3S,4S)-4-Hydroxy-1,1-dioxothiolan-3-yl]-N-methylprop-2-enamide](/img/structure/B2871510.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2871512.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2871514.png)

![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-7-ylmethanol](/img/structure/B2871519.png)

![10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione](/img/structure/B2871520.png)

![N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2871524.png)

![2-[2-(4-Methoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol](/img/structure/B2871525.png)

![Prop-2-enyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2871526.png)